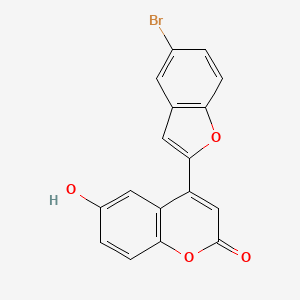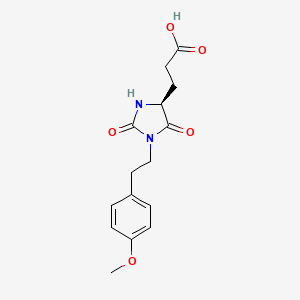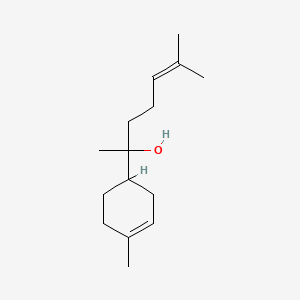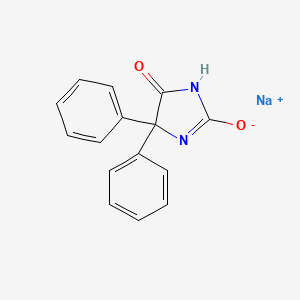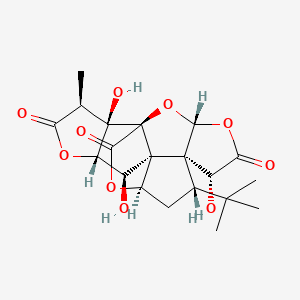
ginkgolide-B
Übersicht
Beschreibung
Ginkgolide-B is a diterpenoid trilactone isolated from the Ginkgo biloba tree. It is known for its complex structure, which includes six five-membered rings, a spiro[4,4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a tert-butyl group . This compound is one of the most studied ginkgolides due to its potent biological activities, particularly as a platelet-activating factor receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ginkgolide-B is challenging due to its intricate structure. Several synthetic routes have been developed, but they often involve multiple steps and low yields. One common approach involves the use of geranylgeranyl pyrophosphate as a starting material, which undergoes a series of cyclizations and functional group modifications to form the this compound structure .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves and root bark of the Ginkgo biloba tree. The extraction process includes methanolic extraction followed by liquid-liquid partitioning, column chromatography, and repeated crystallizations to isolate pure this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ginkgolid-B durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Ginkgolid-B kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Lactonringe modifizieren.
Substitution: Substitutionsreaktionen, wie z. B. Etherbildung und Veresterung, sind zur Modifizierung von Hydroxylgruppen üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid zur Veresterung und Benzylchlorid zur Etherbildung.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Ginkgolid-B-Derivate mit modifizierten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Ginkgolid-B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Synthese komplexer Naturstoffe verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation von Rezeptorsystemen für den Plättchen-aktivierenden Faktor.
Industrie: Verwendet bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln.
5. Wirkmechanismus
Ginkgolid-B übt seine Wirkungen hauptsächlich durch die selektive Antagonisierung von Glycinrezeptoren aus. Es hemmt die Bindung von Glycin an seinen Rezeptor und moduliert so die neurologischen Funktionen. Zusätzlich hemmt Ginkgolid-B den Rezeptor für den Plättchen-aktivierenden Faktor, wodurch die Plättchenaggregation und Entzündung reduziert werden .
Ähnliche Verbindungen:
Ginkgolid-A: Ähnliche Struktur, unterscheidet sich jedoch in der Anzahl und Position der Hydroxylgruppen.
Ginkgolid-C: Enthält im Vergleich zu Ginkgolid-B zusätzliche Hydroxylgruppen.
Ginkgolid-J und Ginkgolid-M: Unterscheiden sich im Hydroxylierungsmuster.
Einzigartigkeit: Ginkgolid-B ist einzigartig aufgrund seiner starken Aktivität als Antagonist des Rezeptors für den Plättchen-aktivierenden Faktor und seiner spezifischen Strukturmerkmale, wie z. B. den Spiro[4,4]-Nonan-Ring und die tert-Butylgruppe .
Wirkmechanismus
Ginkgolide-B exerts its effects primarily by acting as a selective antagonist of glycine receptors. It inhibits the binding of glycine to its receptor, thereby modulating neurological functions. Additionally, this compound inhibits the platelet-activating factor receptor, reducing platelet aggregation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ginkgolide-A: Similar structure but differs in the number and position of hydroxyl groups.
Ginkgolide-C: Contains additional hydroxyl groups compared to ginkgolide-B.
Ginkgolide-J and Ginkgolide-M: Differ in the hydroxylation pattern.
Uniqueness: this compound is unique due to its potent activity as a platelet-activating factor receptor antagonist and its specific structural features, such as the spiro[4,4]-nonane ring and the tert-butyl group .
Eigenschaften
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17+,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJOAFXDQDRGF-MMQTXUMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-77-7 | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)
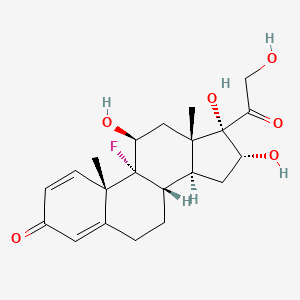
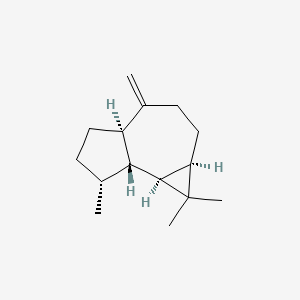
![(3R)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B7782882.png)


